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molecular formula C4N2Na2S2 B2381645 [Bis(sodiothio)methylene]malononitrile CAS No. 4885-93-2

[Bis(sodiothio)methylene]malononitrile

Cat. No. B2381645
M. Wt: 186.16
InChI Key: VHVPPDQPTYJSNO-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
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Patent
US08969583B2

Procedure details

Solid NaOH (187.2 g, 4541 mmol) was added to EtOH (2000.0 mL, 34253 mmol) at rt and stirred until disolved. The solution was cooled to 15° C. and malononitrile (150 g, 2300 mmol) was added in one portion and the resulting suspension was stirred until the malononitrile had dissolved (reaction is slightly endothermic). The reaction mixture was stirred for 1 h and carbon disulfide (136.6 mL, 2271 mmol) was added while keeping the temperature between 10 and 20° C. After about half of the carbon disulfide was added the reaction mixture begins to solidify and becomes very difficult to stir. The addition of carbon disulfide was continued and the reaction was stirred mechanically with a spatula. When the addition was complete the reaction mixture was warmed to 30° C. and then cooled to room temperature. The product was filtered and dried under vacuum at 82° C. for 2 days. The solid material obtained was ground up with a mortor and pestal and then dried under vacuum to give the title compound (335 grams, 79%).
Name
Quantity
187.2 g
Type
reactant
Reaction Step One
Name
Quantity
2000 mL
Type
reactant
Reaction Step One
Quantity
150 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
136.6 mL
Type
reactant
Reaction Step Six
Yield
79%

Identifiers

REACTION_CXSMILES
[OH-].[Na+:2].CCO.[C:6](#[N:10])[CH2:7][C:8]#[N:9].[C:11](=[S:13])=[S:12]>>[C:8]([C:7]([C:6]#[N:10])=[C:11]([S-:13])[S-:12])#[N:9].[Na+:2].[Na+:2] |f:0.1,5.6.7|

Inputs

Step One
Name
Quantity
187.2 g
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
2000 mL
Type
reactant
Smiles
CCO
Step Two
Name
Quantity
150 g
Type
reactant
Smiles
C(CC#N)#N
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CC#N)#N
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=S)=S
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=S)=S
Step Six
Name
Quantity
136.6 mL
Type
reactant
Smiles
C(=S)=S

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
15 °C
Stirring
Type
CUSTOM
Details
stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISSOLUTION
Type
DISSOLUTION
Details
had dissolved (
CUSTOM
Type
CUSTOM
Details
reaction
STIRRING
Type
STIRRING
Details
The reaction mixture was stirred for 1 h
Duration
1 h
CUSTOM
Type
CUSTOM
Details
the temperature between 10 and 20° C
STIRRING
Type
STIRRING
Details
to stir
STIRRING
Type
STIRRING
Details
the reaction was stirred mechanically with a spatula
ADDITION
Type
ADDITION
Details
When the addition
TEMPERATURE
Type
TEMPERATURE
Details
was warmed to 30° C.
TEMPERATURE
Type
TEMPERATURE
Details
cooled to room temperature
FILTRATION
Type
FILTRATION
Details
The product was filtered
CUSTOM
Type
CUSTOM
Details
dried under vacuum at 82° C. for 2 days
Duration
2 d
CUSTOM
Type
CUSTOM
Details
The solid material obtained
CUSTOM
Type
CUSTOM
Details
pestal and then dried under vacuum

Outcomes

Product
Name
Type
product
Smiles
C(#N)C(=C([S-])[S-])C#N.[Na+].[Na+]
Measurements
Type Value Analysis
AMOUNT: MASS 335 g
YIELD: PERCENTYIELD 79%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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